molecular formula C10H8F2O B2437725 2,6-Difluorophenyl cyclopropyl ketone CAS No. 1343158-95-1

2,6-Difluorophenyl cyclopropyl ketone

Cat. No.: B2437725
CAS No.: 1343158-95-1
M. Wt: 182.17
InChI Key: KTEHGKPRELXXDO-UHFFFAOYSA-N
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Description

2,6-Difluorophenyl cyclopropyl ketone is an organic compound with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a 2,6-difluorophenyl ring through a ketone functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluorophenyl cyclopropyl ketone can be achieved through several methods. One common approach involves the reaction of 2,6-difluorobenzoyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorophenyl cyclopropyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Difluorophenyl cyclopropyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluorophenyl cyclopropyl ketone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The fluorine atoms may enhance the compound’s stability and binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl cyclopropyl ketone
  • 2,6-Dichlorophenyl cyclopropyl ketone
  • 2,6-Difluorophenyl methyl ketone

Uniqueness

2,6-Difluorophenyl cyclopropyl ketone is unique due to the presence of both fluorine atoms and a cyclopropyl group, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it valuable in various research applications.

Properties

IUPAC Name

cyclopropyl-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEHGKPRELXXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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